N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-10-5-6-14(17)8-15(10)18-16(21)11(2)9-20-13(4)7-12(3)19-20/h5-8,11H,9H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQILRXMZICPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Pyrazole-Propanamide Core
The synthesis typically begins with the preparation of the pyrazole ring, followed by sequential functionalization to introduce the propanamide and aromatic substituents. A representative three-step approach involves:
Step 1: Synthesis of 3,5-Dimethyl-1H-Pyrazole
The pyrazole ring is constructed via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. Optimized protocols use ethanol as the solvent and hydrochloric acid as the catalyst, achieving yields of 85–92%.
Step 2: Alkylation to Form 3-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-2-Methylpropanenitrile
The pyrazole nitrogen is alkylated using 3-bromo-2-methylpropanenitrile in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Reaction temperatures of 60–70°C for 12–18 hours yield the nitrile intermediate in 70–78% yield.
Step 3: Amide Bond Formation with 5-Chloro-2-Methylaniline
The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid using sulfuric acid, followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Coupling with 5-chloro-2-methylaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base affords the final product in 65–72% yield.
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Acetylacetone, NH₂NH₂·H₂O, HCl/EtOH | 85–92 | Purification of hygroscopic intermediates |
| 2 | 3-Bromo-2-methylpropanenitrile, K₂CO₃/DMF | 70–78 | Competing N-alkylation at both pyrazole nitrogens |
| 3 | H₂SO₄, SOCl₂, Et₃N/DCM | 65–72 | Hydrolysis side reactions during acyl chloride formation |
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Screening
Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance reaction rates in alkylation steps by stabilizing ionic intermediates. Catalytic systems using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) improve amide coupling efficiency, reducing reaction times from 24 hours to 6–8 hours.
Temperature and Stoichiometry Control
Exothermic reactions during nitrile hydrolysis require careful temperature modulation (0–5°C) to prevent decarboxylation. Stoichiometric excesses of 5-chloro-2-methylaniline (1.2–1.5 equivalents) minimize unreacted acyl chloride, though excess aniline complicates purification.
Table 2: Impact of Reaction Parameters on Yield
| Parameter | Optimal Range | Yield Improvement (%) |
|---|---|---|
| Solvent (Step 2) | DMF > DMSO > THF | +15–20 |
| Catalyst (Step 3) | EDCI/HOBt vs. DCC | +12–18 |
| Temperature (Step 1) | 25°C vs. reflux | +8–10 |
Advanced Purification and Characterization
Chromatographic Techniques
Preparative thin-layer chromatography (TLC) with silica gel GF254 and eluents such as ethyl acetate/hexane (3:7) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients (60:40 to 90:10) achieves >98% purity.
Spectroscopic Confirmation
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Features | Significance |
|---|---|---|
| ¹H NMR | δ 6.92 (s, 1H, pyrazole-H) | Confirms substitution pattern |
| IR | 1654 cm⁻¹ (C=O stretch) | Validates amide bond formation |
| HPLC | Retention time 8.7 min | Purity assessment |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic ring and the pyrazole moiety.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can range from substituted amines to thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide and related compounds:
Key Observations:
Core Structure Variations: The target compound shares a propanamide backbone with pyrazole substituents, similar to BF96725 () and the fluorophenyl analog (). Compounds with chlorinated aryl groups (e.g., 5-chloro-2-methylphenyl) generally exhibit enhanced lipophilicity compared to fluorinated or methoxylated derivatives, influencing pharmacokinetic properties .
Synthetic Routes :
- Pyrazole-carboxamide derivatives are typically synthesized via coupling reactions using agents like EDCI/HOBt (). For example, compound 3a (Table 1, ) was synthesized in 68% yield via this method, suggesting that the target compound may follow a similar pathway .
Spectroscopic and Analytical Data: Analogs such as 3a () and the fluorophenyl derivative () show characteristic $ ^1H $-NMR signals for pyrazole protons (δ ~8.12 ppm) and aryl protons (δ 7.2–7.6 ppm). The absence of a cyano group (cf.
The chlorinated aryl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., acetyl or cyano groups) .
Biological Activity
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide, also referred to by its CAS number 957492-66-9, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The compound has the following molecular formula:
- Molecular Formula : C₁₆H₂₀ClN₃O
- Molecular Weight : 305.8025 g/mol
Structural Features
The structure of this compound features a pyrazole ring, which is known for its diverse biological properties. The presence of a chloro substituent and two methyl groups contributes to its unique reactivity and interaction with biological targets.
Pharmacological Properties
Research indicates that compounds containing a pyrazole moiety often exhibit various pharmacological activities. Specifically, this compound has shown potential in the following areas:
- Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Analgesic Effects : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
- Anticancer Potential : Preliminary studies suggest that this compound could modulate signaling pathways involved in tumor growth, indicating potential applications in cancer treatment.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Cyclooxygenase Inhibition : The compound's structural characteristics suggest it may effectively bind to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Signaling Pathway Modulation : Research on similar compounds indicates that they can influence multiple signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Study on Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds with similar structures exhibited significant inhibition of COX enzymes. The results suggested that this compound might share these properties, warranting further investigation into its therapeutic potential.
Anticancer Research
In another study focused on the anticancer properties of pyrazole derivatives, several compounds demonstrated the ability to induce apoptosis in cancer cell lines. The unique structural features of this compound suggest it could similarly affect tumor growth dynamics.
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-Methyl-1H-pyrazole | Simple pyrazole structure | Antimicrobial | Lacks additional functional groups |
| 5-Chloro-3-methylpyrazole | Contains chloro and methyl substitutions | Anti-inflammatory | No acetic acid moiety |
| 2-Pyrazolylacetic Acid | Similar acetic acid structure | Antioxidant | Lacks chloro substitution |
| N-(5-Chloro-2-methylphenyl)acetamide | Contains chloro and methyl groups | Analgesic | Different functional group |
The unique combination of a chloro-substituted pyrazole ring with an amide functional group distinguishes this compound from these similar compounds, potentially enhancing its biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
